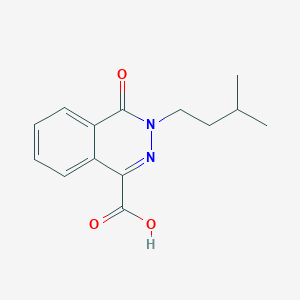![molecular formula C22H15ClF3N3S B2577268 2-[(4-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone CAS No. 478043-99-1](/img/structure/B2577268.png)
2-[(4-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(4-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone” is a chemical compound with the molecular formula C22H15ClF3N3S . It is used for pharmaceutical testing .
Molecular Structure Analysis
The compound contains an indole nucleus, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This structure is often found in naturally occurring compounds and is present in important neurotransmitters like serotonin and melatonin.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research on hydrazide-hydrazone derivatives, including compounds similar to 2-[(4-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone, has shown these compounds exhibit a wide range of biological activities. Notably, they have demonstrated significant antimicrobial properties. Łukasz Popiołek's work highlights the antimicrobial effectiveness of hydrazide-hydrazone derivatives against various pathogens, emphasizing their potential as antimicrobial agents (Popiołek, 2016; Popiołek, 2021).
Synthetic Applications
The synthesis of heterocyclic compounds is a significant area of study within organic chemistry, particularly for their applications in developing pharmaceuticals and agrochemicals. Studies by O. Mazimba and Khumo Mosarwa, and R. Fusco and F. Sannicolo, delve into the synthesis of various heterocyclic derivatives from hydrazones, showing the versatility of these compounds in generating biologically active molecules. This research points to the utility of compounds like this compound in the synthesis of complex structures with potential therapeutic benefits (Mazimba & Mosarwa, 2015; Fusco & Sannicolo, 1978).
Neurological and Neurodegenerative Disorders
Hydrazides and hydrazones are explored for their pharmacological applications beyond antimicrobial activity, including the treatment of neurological and neurodegenerative disorders. N. Agrawal et al. review highlights the potential of these compounds in treating brain-related disorders, indicating the broader therapeutic potential of hydrazide-hydrazone derivatives, including compounds similar to the one of interest (Agrawal et al., 2022).
Antitubercular Activity
The modification and evaluation of hydrazinecarboxamide derivatives for antitubercular activity against various Mycobacterium species is a critical area of research. M. Asif's review on the antitubercular activity of certain hydrazinecarboxamide derivatives underscores the significance of chemical modifications to enhance therapeutic efficacy against tuberculosis, illustrating the potential of specific hydrazide-hydrazone derivatives in tuberculosis treatment (Asif, 2014).
Wirkmechanismus
Target of action
The compound “2-[(4-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone” belongs to the class of indole derivatives. Indole derivatives are known to have diverse biological activities and can bind with high affinity to multiple receptors .
Biochemical pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their ability to interact with multiple targets .
Result of action
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Eigenschaften
IUPAC Name |
[2-[(4-chlorophenyl)methylsulfanyl]-1H-indol-3-yl]-[3-(trifluoromethyl)phenyl]diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClF3N3S/c23-16-10-8-14(9-11-16)13-30-21-20(18-6-1-2-7-19(18)27-21)29-28-17-5-3-4-15(12-17)22(24,25)26/h1-12,27H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPZUKMTVDRZJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)SCC3=CC=C(C=C3)Cl)N=NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClF3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,5-dimethylphenyl)-3-{[(4-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2577187.png)
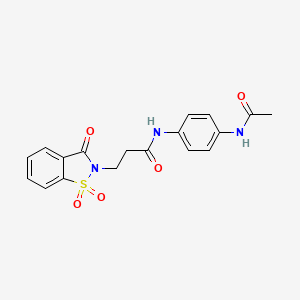
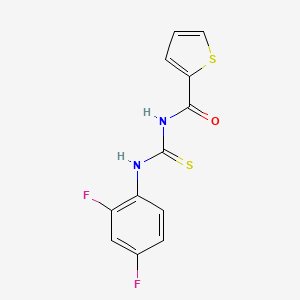
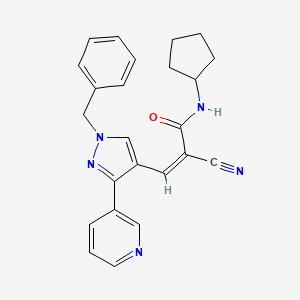

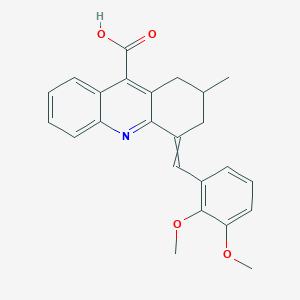
![7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2577197.png)
![3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-propoxypyridazine](/img/structure/B2577199.png)

![4-chloro-2-{(E)-[(2,4-dimethoxybenzyl)imino]methyl}phenol](/img/structure/B2577202.png)
![(2Z)-2-[(4-ethoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2577205.png)
![1-[3-Methoxy-4-(tetrahydrofuran-2-ylmethoxy)phenyl]methanamine](/img/structure/B2577206.png)
